Tris(acetylacetonyl)dysprosium trihydrate

Description

Contextualization of Lanthanide β-Diketonate Complexes

Lanthanide β-diketonate complexes represent a prominent class of coordination compounds characterized by a central lanthanide ion (Ln³⁺) chelated by one or more β-diketonate ligands, such as acetylacetonate (B107027) (acac). mdpi.com These ligands are highly effective in sensitizing the lanthanide ion's luminescence. nih.govstrem.com The organic ligand can absorb ultraviolet light efficiently and transfer the energy to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. ereztech.com This "antenna effect" overcomes the lanthanide ions' intrinsically low absorption cross-sections. ereztech.com

Beyond their optical properties, which are heavily utilized in applications like organic light-emitting diodes (OLEDs) and luminescent probes, these complexes are also explored for their catalytic activity. nih.govdtic.milrsc.org The ability of the acetylacetonate group to securely tether metal ions makes these complexes useful in various chemical transformations and as precursors for materials synthesis. americanelements.com The general synthesis of metal acetylacetonates (B15086760) often involves the reaction of a metal salt with acetylacetone (B45752) in a suitable solvent, with the equilibrium favoring the formation of the stable chelate complex. rsc.org

Significance of Dysprosium(III) in Molecular Materials Science

The dysprosium(III) ion (Dy³⁺) is of paramount importance in the field of molecular materials science, primarily due to its exceptional magnetic properties. rsc.org As a Kramers ion with a 4f⁹ electronic configuration and a ⁶H₁₅/₂ ground state, Dy³⁺ possesses a large unquenched orbital angular momentum, which leads to significant magnetic anisotropy. rsc.org This anisotropy is a critical prerequisite for the design of single-molecule magnets (SMMs). wikipedia.org SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for applications in high-density information storage and quantum computing. rsc.orgwikipedia.org

Furthermore, the Dy³⁺ ion exhibits characteristic luminescence, with emission bands in both the visible (typically yellow and blue) and near-infrared regions. americanelements.commdpi.com The precise emission profile can be tuned by altering the coordination environment around the ion. ereztech.com This dual functionality—possessing both magnetic and luminescent properties—makes dysprosium(III) complexes highly attractive for the development of multifunctional materials, where magnetic and optical properties can coexist or be coupled within a single molecule.

Overview of Current Research Landscape Pertaining to the Compound

Current research involving Tris(acetylacetonyl)dysprosium and its hydrated forms is multifaceted, primarily focusing on its role as a precursor and a model system for exploring fundamental physics. The compound, often referred to as Dy(acac)₃, is frequently used as a starting material for the synthesis of more complex molecular architectures. For instance, it is employed in the preparation of polynuclear clusters and heterometallic complexes to study magnetic interactions and relaxation phenomena between metal centers. nih.govsigmaaldrich.com

A significant area of investigation is the enhancement of its single-molecule magnet behavior. Research has shown that mononuclear dysprosium acetylacetonate complexes can exhibit slow magnetic relaxation. nih.gov The coordination environment, including the number of coordinated water molecules, plays a crucial role in determining the magnetic anisotropy and the relaxation dynamics. nih.gov Consequently, studies often involve modifying the ancillary ligands to fine-tune these properties.

The luminescent properties of Dy(acac)₃ are also a key research focus. Investigations explore how the coordination sphere and the presence of water molecules, which can quench luminescence, affect the emission efficiency. mdpi.com The compound is also used as a dopant or precursor in the fabrication of luminescent materials and devices. Synthetic methodologies, including electrochemical routes, have been developed to produce high-purity dysprosium acetylacetonate for these diverse applications.

Research Objectives and Scope of Investigation

The primary research objectives concerning Tris(acetylacetonyl)dysprosium trihydrate and its related complexes are driven by the quest for advanced functional materials. A central goal is to understand and control the structure-property relationships that govern its magnetic and luminescent behavior.

Key Research Objectives:

Synthesis and Structural Characterization: To develop reliable synthetic routes and to fully characterize the resulting products using techniques like single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis. While the precise crystal structure of the trihydrate is not widely published, studies on closely related dihydrate and other solvated forms show the Dy(III) ion is typically eight-coordinate, bonded to the oxygen atoms of the three bidentate acetylacetonate ligands and two water molecules.

Magnetic Property Elucidation: To investigate the magnetic dynamics, particularly the slow magnetic relaxation that is characteristic of single-molecule magnet behavior. This involves detailed measurements of AC and DC magnetic susceptibility as a function of temperature and applied magnetic field to determine key parameters like the effective energy barrier for magnetization reversal (Ueff).

Photophysical Analysis: To study the luminescence properties, including excitation and emission spectra, luminescence lifetimes, and quantum yields. A major objective is to understand the energy transfer mechanism from the acetylacetonate ligand to the Dy³⁺ ion and to mitigate non-radiative decay pathways.

Development of Multifunctional Materials: To integrate the magnetic and luminescent properties of the complex into a single material, creating potential magneto-optical devices or sensors.

The scope of these investigations is broad, ranging from fundamental studies of the electronic structure and magnetic anisotropy using computational methods to the practical application of these complexes in devices like OLEDs and as catalysts. nih.gov

Detailed Research Findings

Table 1: General Properties of Tris(acetylacetonyl)dysprosium Hydrate

| Property | Value |

|---|---|

| Chemical Formula | Dy(C₅H₇O₂)₃·xH₂O |

| Anhydrous Molecular Weight | 459.83 g/mol |

| CAS Number | 14637-88-8 ereztech.comdtic.mil |

| Appearance | Off-white or yellow powder |

Table 2: Characteristic Luminescence of Dysprosium(III) Ions

| Transition | Wavelength Range (nm) | Emission Color | Notes |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | 475 - 490 | Blue | Magnetic dipole transition, less sensitive to coordination environment. |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 570 - 580 | Yellow | Hypersensitive electric dipole transition, highly sensitive to the local symmetry of the Dy³⁺ ion. |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 660 - 670 | Red | Typically a weaker transition. |

Table 3: Representative Magnetic Relaxation Parameters for Dy(III) β-Diketonate Complexes Note: Data presented here are for related Dy(III) β-diketonate single-ion magnets to illustrate typical values, as specific data for the trihydrate complex is not available.

| Complex | Ueff (cm⁻¹) | τ₀ (s) | Reference |

|---|---|---|---|

| HAcr[Dy(btfa)₄] | 40.5 | 8.6 x 10⁻¹⁰ | |

| [Dy(hfac)₃(L²)] | 17 | 9.5 x 10⁻⁶ | strem.com |

| [Dy(acac)₃(H₂O)₂] (in diluted sample) | 66.1 | - | nih.gov |

(Ueff = Effective energy barrier for magnetization reversal; τ₀ = Pre-exponential factor)

Structure

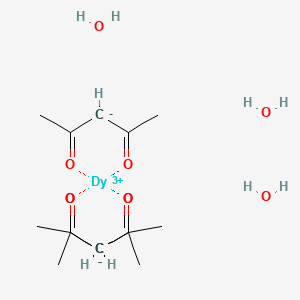

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);pentane-2,4-dione;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Dy.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAVDQDNLLUAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27DyO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18716-76-2 | |

| Record name | Dysprosium(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques

Direct Reaction Approaches for Complex Formation

The most straightforward method for the synthesis of tris(acetylacetonyl)dysprosium(III) complexes involves the direct reaction of a dysprosium source with the acetylacetone (B45752) ligand.

Stoichiometric Considerations and Reaction Conditions

The synthesis of tris(acetylacetonyl)dysprosium(III) can be achieved by reacting dysprosium metal or dysprosium(III) hydride directly with acetylacetone. wikipedia.org A common approach involves the use of dysprosium(III) salts, such as dysprosium(III) chloride or dysprosium(III) nitrate (B79036), as the starting material. ereztech.commdpi.com The general reaction involves the stoichiometric combination of the dysprosium salt with acetylacetone in a suitable solvent. The reaction is typically carried out in a basic medium to facilitate the deprotonation of acetylacetone, forming the acetylacetonate (B107027) anion which then coordinates to the Dy(III) ion.

The control of pH is a critical parameter in the synthesis. The hydrolysis of the Dy(III) ion can compete with the complexation reaction, leading to the formation of hydroxo or oxo-bridged species. researchgate.net Therefore, a careful adjustment of the reaction medium's acidity is necessary to ensure the selective formation of the desired tris(acetylacetonyl)dysprosium(III) complex.

| Dysprosium Precursor | Ligand | Key Reaction Conditions |

| Dysprosium(III) chloride hexahydrate | Acetylacetone | Basic medium (e.g., ammonia (B1221849) or sodium hydroxide (B78521) solution) to facilitate ligand deprotonation. Controlled pH to prevent hydrolysis of Dy(III). |

| Dysprosium(III) nitrate hexahydrate | Acetylacetone | Similar to the chloride route, requiring a basic environment for the reaction to proceed effectively. americanelements.com |

| Dysprosium(III) hydroxide | Acetylacetone | This method avoids the need for an external base as the hydroxide itself reacts with the acidic acetylacetone. |

Ligand Selection and Precursor Optimization

The primary ligand for the synthesis of the target compound is acetylacetone (2,4-pentanedione). This β-diketone readily undergoes keto-enol tautomerism, and its enolic form can be deprotonated to form the acetylacetonate anion (acac⁻), a bidentate ligand that forms a stable six-membered chelate ring with the dysprosium ion.

The choice of the dysprosium precursor can influence the reaction conditions and the purity of the final product. While direct reaction with dysprosium metal or hydride is possible, the use of dysprosium(III) salts is more common due to their ready availability and ease of handling in a standard laboratory setting. Dysprosium(III) chloride and nitrate are frequently employed precursors. The synthesis can also commence from dysprosium(III) oxide, which would require dissolution in an appropriate acid to generate a soluble dysprosium salt in situ before the addition of the acetylacetone ligand.

Electrochemical Synthesis Pathways and Mechanistic Insights

An alternative and efficient route to tris(acetylacetonyl)dysprosium(III) is through electrochemical synthesis. This method involves the use of a sacrificial dysprosium metal anode in an electrolytic cell. osti.goviaea.org

In a typical setup, a dysprosium metal rod serves as the anode, and a platinum wire or another inert material can be used as the cathode. The electrolysis is carried out in a solution of acetylacetone in a suitable organic solvent, often ethanol (B145695). osti.goviaea.org When a potential is applied, the dysprosium anode is oxidized, releasing Dy(III) ions into the solution.

Dy(s) → Dy³⁺(solv) + 3e⁻

Simultaneously, at the cathode, the reduction of a suitable species occurs. The Dy(III) ions generated in situ then react with the acetylacetonate anions present in the solution to form the tris(acetylacetonyl)dysprosium(III) complex. researchgate.net This method offers the advantage of producing the complex in high purity, as the counter-ions from a salt precursor are absent. The initial product formed in an ethanolic solution is often a solvated species, such as Dy(acac)₃·EtOH·0.5Hacac. wikipedia.org

| Component | Description |

| Anode | Sacrificial Dysprosium metal |

| Cathode | Inert material (e.g., Platinum) |

| Electrolyte | Acetylacetone in an organic solvent (e.g., Ethanol) |

| Initial Product | Dy(acac)₃·(EtOH)·0.5(Hacac) iaea.org |

This initial complex can then be heated to remove the solvent and excess acetylacetone, yielding the anhydrous and subsequently the hydrated forms of tris(acetylacetonyl)dysprosium(III). osti.goviaea.org

Solvent-Controlled Synthetic Variations and Solvate Formation

The solvent system employed in the synthesis of tris(acetylacetonyl)dysprosium(III) plays a crucial role in determining the final product's composition and structure, particularly regarding the formation of solvates and adducts.

Influence of Solvent Environment on Coordination

The coordination sphere of the dysprosium(III) ion is flexible and can accommodate additional solvent molecules beyond the three acetylacetonate ligands. The choice of solvent can thus directly influence the coordination number and geometry of the resulting complex. For instance, synthesis in ethanol is known to produce an ethanol-containing solvate. wikipedia.orgosti.goviaea.org

Subsequent recrystallization of the initially formed complex from different solvents can lead to the isolation of various solvatomorphs. This highlights the dynamic nature of the coordination environment of the dysprosium ion and the ability of different solvents to participate in the coordination sphere.

Derivatives and Adduct Formation

Tris(acetylacetonyl)dysprosium(III) can form a variety of derivatives and adducts by reacting with neutral donor ligands. These reactions typically involve the expansion of the coordination sphere of the dysprosium ion.

For example, dissolving tris(acetylacetonyl)dysprosium(III) in a methanol (B129727) solution of acetonitrile (B52724) can lead to the formation of adducts such as Dy(acac)₃·2CH₃OH and Dy(acac)₃·CH₃OH·CH₃CN. wikipedia.org In these adducts, the methanol and acetonitrile molecules act as additional ligands, coordinating to the dysprosium center. The formation of such adducts demonstrates the Lewis acidic character of the Dy(acac)₃ moiety.

| Solvent/Ligand | Resulting Derivative/Adduct |

| Ethanol | Dy(acac)₃·(EtOH) osti.goviaea.org |

| Methanol | Dy(acac)₃·2CH₃OH wikipedia.org |

| Acetonitrile (in methanol) | Dy(acac)₃·CH₃OH·CH₃CN wikipedia.org |

Purification and Isolation Protocols for Research-Grade Samples

The primary methods for purifying crude tris(acetylacetonyl)dysprosium trihydrate are recrystallization, solvent extraction, and column chromatography. The choice of method often depends on the nature and quantity of the impurities present.

Recrystallization Techniques

Recrystallization remains a cornerstone of purification for crystalline solids like this compound. The principle lies in the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures.

A common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling allows the desired compound to crystallize out of the solution, leaving impurities behind in the mother liquor.

Solvent Selection and Recrystallization Procedure:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. For this compound, various solvents and solvent systems have been explored.

Methanol has been demonstrated to be an effective solvent for the recrystallization of similar acetylacetonate complexes, such as tris(acetylacetonato)iron(III) studymoose.com. The crude this compound is dissolved in a minimal amount of hot methanol. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried.

Mixed solvent systems can also be employed to achieve a more refined purification. Common mixtures include n-hexane/acetone, n-hexane/tetrahydrofuran (THF), and n-hexane/diethyl ether rochester.edu. In these systems, the crude compound is typically dissolved in the solvent in which it is more soluble (e.g., acetone, THF, or diethyl ether), and the less-soluble solvent (the anti-solvent, e.g., n-hexane) is added portion-wise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-purity crystals.

Table 1: Recrystallization Parameters for this compound

| Solvent/Solvent System | Dissolution Temperature | Crystallization Temperature | Notes |

| Methanol | Boiling | Room Temperature, then 0-5 °C | Effective for removing common impurities. |

| n-Hexane/Acetone | Room Temperature to Gentle Warming | Slow evaporation or cooling | Good for adjusting polarity to precipitate the complex while retaining more polar impurities in solution. |

| n-Hexane/THF | Room Temperature to Gentle Warming | Slow evaporation or cooling | Similar to the n-hexane/acetone system. |

| n-Hexane/Diethyl Ether | Room Temperature | Slow evaporation or cooling | Useful for compounds with good solubility in diethyl ether. rochester.edu |

It is important to note that the crystallization behavior of lanthanide acetylacetonates (B15086760) can vary between different lanthanide ions, underscoring the need for careful optimization of the conditions for dysprosium specifically researchgate.net.

Solvent Extraction

Solvent extraction is a liquid-liquid extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids. This method can be particularly useful for removing impurities with significantly different polarities from the desired complex.

For the purification of this compound, a solution of the crude product in a suitable organic solvent can be washed with an immiscible aqueous phase. The choice of the organic solvent is crucial and should be one in which the dysprosium complex is highly soluble, while the impurities have a preferential affinity for the aqueous phase.

A typical procedure might involve dissolving the crude complex in a solvent like dichloromethane (B109758) or chloroform. This organic layer is then washed with deionized water to remove water-soluble impurities. If acidic or basic impurities are present, dilute acidic or basic solutions can be used for washing, respectively. After several washes, the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified complex.

Column Chromatography

For achieving very high purity, particularly for separating the target complex from other closely related lanthanide complexes or stubborn organic impurities, column chromatography is an effective technique. This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

For the purification of this compound, a silica (B1680970) gel column is commonly used as the stationary phase. The selection of the mobile phase (eluent) is critical and is determined by the polarity of the complex and the impurities to be separated. A solvent system is chosen that allows the desired compound to move down the column at a moderate rate, facilitating its separation from more or less polar impurities.

A mixture of a non-polar solvent and a moderately polar solvent, such as ethyl acetate/methanol, is often effective acs.org. A slurry of silica gel in the chosen eluent is packed into a column. The crude product is dissolved in a minimum amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and the different fractions are collected as they elute. The fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

Table 2: Summary of Purification Techniques

| Technique | Principle | Typical Solvents/Phases | Key Advantages |

| Recrystallization | Differential solubility at varying temperatures | Methanol, n-Hexane/Acetone, n-Hexane/THF | Simple, effective for crystalline solids, can yield high-purity crystals. |

| Solvent Extraction | Differential solubility in immiscible liquids | Dichloromethane/Water | Good for removing impurities with significantly different polarities. |

| Column Chromatography | Differential partitioning between stationary and mobile phases | Stationary: Silica Gel; Mobile: Ethyl Acetate/Methanol | High resolution, capable of separating closely related compounds. acs.org |

The successful purification of this compound is confirmed through various analytical techniques. The attainment of sharp melting points and the absence of impurity signals in spectroscopic analyses (e.g., NMR, IR) are indicative of a research-grade sample. For definitive structural confirmation, single-crystal X-ray diffraction can be performed on suitably grown crystals obtained from the purification process mdpi.comtheopenscholar.commdpi.comaps.orgysu.eduacs.org.

Structural Elucidation and Coordination Environment Analysis

Crystallographic Techniques for Solid-State Structure Determination

Solid-state structural analysis provides definitive proof of connectivity and geometry in the crystalline form.

In a representative structure of a dysprosium acetylacetonate (B107027) complex, such as [Dy(acac)₃(dppn)]·C₂H₅OH, single-crystal X-ray analysis reveals a discrete mononuclear complex. rsc.orgnih.gov The analysis provides the fundamental crystallographic data necessary for a complete structural description. These studies are crucial for confirming the coordination environment of the central dysprosium ion. nih.govnih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Dysprosium Acetylacetonate Complex This table presents typical data obtained from SC-XRD analysis of a related dysprosium(III) acetylacetonate complex, as detailed structural data for the precise trihydrate is not consistently available. The data is illustrative of the parameters determined by this technique.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.24 |

| b (Å) | 22.20 |

| c (Å) | 8.44 |

| β (°) | 100.5 |

| Volume (ų) | 2070.3 |

| Z | 4 |

Source: Data is analogous to that reported for isostructural Y(C₅H₇O₂)₃·3H₂O, often used for comparison with lanthanide complexes. researchgate.net

Powder X-ray diffraction (PXRD) is an essential complementary technique used to analyze the bulk crystalline sample. researchgate.net It serves to confirm that the structure determined from a single crystal is representative of the entire material (phase purity) and to refine the unit cell parameters of the bulk powder. researchgate.net The PXRD pattern of a microcrystalline powder of Tris(acetylacetonyl)dysprosium trihydrate would be compared to a pattern simulated from the single-crystal X-ray data. A close match between the experimental and simulated patterns confirms the phase purity of the bulk sample. researchgate.net

Detailed Analysis of the Dysprosium(III) Coordination Geometry

The Dy(III) ion in this complex is typically eight-coordinate, achieving this coordination number through bonding with the acetylacetonate ligands and water molecules. researchgate.netresearchgate.net

The acetylacetonate anion (acac⁻) acts as a bidentate chelating ligand. wikipedia.org The two oxygen atoms of the deprotonated β-diketone ligand bind to the dysprosium(III) ion, forming a stable six-membered chelate ring. wikipedia.orgreddit.com This O,O-bidentate chelation mode is characteristic of metal acetylacetonate complexes. nih.gov The three acetylacetonate ligands therefore provide a total of six coordination sites from their oxygen donor atoms.

Structural Comparisons with Other Lanthanide β-Diketonate Analogues

The structures of lanthanide β-diketonate complexes show systematic variations across the lanthanide series. The well-documented phenomenon of lanthanide contraction—the steady decrease in ionic radii with increasing atomic number—is the primary driver of these structural changes. osti.gov

Table 2: Comparison of Ionic Radii for Selected Lanthanides (Coordination Number = 8)

| Lanthanide Ion | Ionic Radius (Å) |

| La³⁺ | 1.16 |

| Eu³⁺ | 1.066 |

| Dy³⁺ | 1.027 |

| Yb³⁺ | 0.985 |

Source: Data reflects established values for eight-coordinate lanthanide ions.

Investigation of Supramolecular Interactions and Crystal Packing

The central dysprosium ion in the monomeric unit is coordinated by three bidentate acetylacetonate ligands and, in the case of the closely related and structurally elucidated dihydrate, two water molecules. researchgate.net This results in a coordination number of eight for the dysprosium ion, typically adopting a distorted square antiprismatic geometry. researchgate.net The third water molecule in the trihydrate, by analogy to the yttrium trihydrate structure, is not directly coordinated to the dysprosium ion but plays a crucial role as a molecule of crystallization, linking adjacent complex molecules through hydrogen bonds. researchgate.netresearchgate.net

Hydrogen Bonding Network:

The primary organizing force in the crystal lattice is an extensive network of hydrogen bonds. The coordinated and uncoordinated water molecules are the principal donors and acceptors in these interactions.

Coordinated Water Molecules: The two water molecules directly bonded to the dysprosium ion are pivotal in forming the primary supramolecular synthons. They act as hydrogen bond donors to the oxygen atoms of the acetylacetonate ligands of neighboring molecules.

Uncoordinated (Lattice) Water Molecule: The third water molecule is instrumental in creating a more extended hydrogen-bonded network. It links the [Dy(C₅H₇O₂)₃(H₂O)₂] units, likely forming dimeric or polymeric structures. researchgate.net This is consistent with observations in the yttrium analogue where the third water molecule links the molecules in pairs. researchgate.net

The hydrogen bonding scheme can be summarized in the following table:

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Role in Crystal Packing |

|---|---|---|---|

| Coordinated H₂O | Acetylacetonate Oxygen (of adjacent molecule) | Intermolecular | Formation of chains or sheets |

| Uncoordinated H₂O | Coordinated H₂O (of adjacent molecule) | Intermolecular | Linking of monomeric or dimeric units |

| Uncoordinated H₂O | Acetylacetonate Oxygen (of adjacent molecule) | Intermolecular | Cross-linking of chains or sheets |

π-π Stacking and van der Waals Forces:

π-π Stacking: The acetylacetonate ligands, with their delocalized π-electron systems, have the potential for π-π stacking interactions. However, due to the bulky nature of the complex and the presence of methyl groups, these interactions are likely to be weak and not the primary determinant of the crystal packing.

van der Waals Forces: A multitude of van der Waals interactions exist between the methyl and methylene (B1212753) groups of the acetylacetonate ligands on adjacent molecules. These forces, although individually weak, collectively contribute significantly to the cohesion of the crystal structure, filling the space between the larger structural units defined by the hydrogen bonds.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Ligand-Metal Interaction Analysis

Vibrational spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate (B107027) (acac) ligand to the dysprosium(III) ion. By comparing the spectra of the complex to that of the free ligand, shifts in vibrational frequencies can be identified, which are indicative of chelation.

FT-IR spectroscopy is instrumental in verifying the formation of the metal-ligand bond in Tris(acetylacetonyl)dysprosium trihydrate. The free acetylacetone (B45752) ligand exists in both keto and enol tautomers, with the enol form exhibiting a characteristic ν(C=C-OH) vibration around 1604 cm⁻¹. researchgate.net Upon chelation to the dysprosium ion, the proton is lost, and the two oxygen atoms bind to the metal, leading to delocalization of the pi electrons across the O-C-C-C-O framework.

This coordination causes a noticeable shift in the key vibrational bands. The strong carbonyl stretching vibration (ν(C=O)) of the ligand, typically found near 1650 cm⁻¹, shifts to a lower frequency range of approximately 1580-1583 cm⁻¹ in the complex. researchgate.net This shift confirms the bonding of the carbonyl oxygen to the Dy(III) center. researchgate.net Additionally, the presence of water molecules in the hydrated complex is identified by a broad O-H stretching band, usually centered around 3400–3500 cm⁻¹. evitachem.com

Table 1: Comparison of Key FT-IR Vibrational Frequencies for Free Acetylacetone (acac) Ligand and its Dysprosium Complex

| Vibrational Mode | Free acac Ligand (cm⁻¹) | Dy(acac)₃ Complex (cm⁻¹) | Significance |

| C=O Stretch | ~1728, 1708 (keto), ~1650 (enol) | 1580 - 1583 | Shift to lower frequency confirms coordination of oxygen to Dy(III). researchgate.net |

| C=C Stretch | ~1604 (enol) | ~1520 - 1530 | Shift indicates delocalization within the chelate ring. researchgate.net |

| O-H Stretch (of coordinated H₂O) | N/A | ~3400 - 3500 (broad) | Indicates the presence of water of hydration. evitachem.com |

Raman spectroscopy serves as a valuable complementary technique to FT-IR for analyzing the vibrational structure of this compound. While FT-IR is effective for observing asymmetric stretches and polar functional groups, Raman spectroscopy is particularly sensitive to symmetric vibrations and the non-polar skeletal framework of the molecule.

A key application in this context is the identification of the symmetric Dy-O stretching mode, which provides direct evidence of the metal-ligand bond and information about its strength. This mode is often weak or inactive in the IR spectrum but produces a strong signal in the Raman spectrum. Furthermore, Raman spectroscopy can be used to probe the low-frequency vibrations associated with the deformation and skeletal modes of the entire chelate ring, offering deeper insight into the complex's structural stability.

Electronic Absorption Spectroscopy for Ligand-Based and f-f Transitions

Electronic absorption spectroscopy reveals information about the electronic energy levels within the complex, which arise from both the acetylacetonate ligands and the central dysprosium(III) ion.

The UV-Vis absorption spectrum of this compound is characterized by two distinct types of electronic transitions:

Ligand-Based Transitions: Intense and broad absorption bands are observed in the ultraviolet region, typically in the 270–380 nm range. mdpi.com These are attributed to spin-allowed π-π* transitions originating within the delocalized π-electron system of the acetylacetonate ligands. mdpi.comnih.gov The high intensity of these bands often masks other, weaker transitions in this region.

f-f Transitions: The Dy(III) ion possesses a 4f⁹ electron configuration, giving rise to a series of very weak, sharp, and line-like absorption bands. bohrium.com These transitions occur between the 4f orbitals of the lanthanide ion. researchgate.net They are formally Laporte-forbidden (parity-forbidden), which accounts for their extremely low molar absorptivity compared to the ligand-based transitions. bohrium.com These absorptions span the UV, visible, and near-infrared (NIR) regions, corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. researchgate.net

Table 2: Characteristic 4f-4f Absorption Transitions for the Dy(III) Ion

| Transition from ⁶H₁₅/₂ Ground State to Excited State |

| ⁴I₁₃/₂ → ⁴F₇/₂ |

| ⁴I₁₅/₂ |

| ⁶F₃/₂ |

| ⁶F₅/₂ |

| ⁶F₇/₂ → ⁶H₅/₂ |

| ⁶F₉/₂ → ⁶H₇/₂ |

| ⁶F₁₁/₂ → ⁶H₉/₂ |

| ⁶H₁₁/₂ |

| Data sourced from studies on Dy³⁺ cation transitions. researchgate.net |

In addition to ligand-internal and f-f transitions, Ligand-to-Metal Charge Transfer (LMCT) bands can occur. These transitions involve the promotion of an electron from a high-energy molecular orbital primarily located on the acetylacetonate ligand to a vacant or partially filled orbital on the dysprosium(III) ion. For related tris(β-diketonato) metal complexes, these LMCT bands are typically found in the UV or lower-energy visible region (e.g., 400-600 nm), often appearing as a shoulder on the more intense π-π* absorption bands. mdpi.com DFT calculations on analogous complexes confirm that these lower-energy absorptions are primarily LMCT in nature. mdpi.com

Luminescence Spectroscopy for Photophysical Property Investigation

Dysprosium(III) complexes are known for their characteristic luminescence properties. smolecule.com Luminescence spectroscopy is used to investigate the emission of light from the complex following excitation. The process in lanthanide complexes like this compound is typically governed by the "antenna effect". bohrium.com

In this mechanism, the acetylacetonate ligand, with its strong UV absorption, acts as an antenna. bohrium.com It absorbs incident light, promoting it to an excited singlet state. Through a process called intersystem crossing, the energy is transferred to a lower-lying triplet state within the ligand. This triplet state's energy is then non-radiatively transferred to an appropriate excited state of the Dy(III) ion. The excited Dy(III) ion subsequently relaxes to the ground state by emitting photons at specific wavelengths, resulting in its characteristic line-like emission spectrum. bohrium.com

The emission spectrum of Dy(III) is known for its distinctive yellow appearance, which is a composite of several sharp bands. bohrium.com

Table 3: Principal Luminescence Emission Bands of the Dy(III) Ion

| Transition | Approximate Wavelength (nm) | Color |

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 | Blue |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Yellow (Hypersensitive) |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~665 | Red |

| The relative intensities of these bands, particularly the yellow-to-blue ratio, are highly sensitive to the local coordination environment of the Dy(III) ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

The dysprosium(III) ion is paramagnetic, which has a profound effect on the NMR spectra of its complexes. The unpaired f-electrons of Dy(III) cause large shifts in the resonance frequencies of the ligand nuclei and often significant line broadening. These effects, while complicating spectral analysis, provide valuable information about the magnetic properties and solution structure of the complex.

The paramagnetic shifts observed in the NMR spectra of dysprosium complexes are primarily pseudocontact shifts, which arise from the through-space dipolar coupling between the magnetic moment of the unpaired electrons and the nuclear spins of the ligand. The magnitude of the PCS is dependent on the distance and orientation of the nucleus relative to the paramagnetic center and the anisotropy of the magnetic susceptibility tensor of the complex. The presence of the Dy(III) ion can cause the proton signals of the acetylacetonate ligand to be shifted by tens or even hundreds of ppm from their usual diamagnetic positions. wikipedia.org

Theoretical studies on transition metal acetylacetonate complexes have shown that the signs and magnitudes of paramagnetic NMR shifts are directly related to the covalent character of the metal-ligand bond. nih.gov While these studies focused on d-block metals, similar principles apply to lanthanide complexes.

¹H-NMR spectra of paramagnetic acetylacetonate complexes, such as those of iron(III) or manganese(III), typically show broad and significantly shifted resonances. azom.commagritek.com For this compound in solution, one would expect to observe similarly broad and shifted signals for the methyl (-CH₃) and methine (=CH-) protons of the acetylacetonate ligands. The observation of a single set of ligand resonances would indicate that the three acetylacetonate ligands are equivalent on the NMR timescale, suggesting rapid intramolecular exchange processes. The presence of coordinated water molecules could also give rise to exchangeable proton signals. The dynamic behavior of the complex in solution, such as ligand exchange or changes in coordination geometry, can be studied by variable-temperature NMR experiments.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Hydration State Assessment

Thermogravimetric analysis (TGA) is a critical technique for elucidating the thermal stability, decomposition pathways, and hydration state of metal complexes such as this compound. This method systematically measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere, providing quantitative insights into processes involving mass loss, such as dehydration and ligand pyrolysis.

Detailed research findings on a closely related dysprosium acetylacetonate complex, synthesized electrochemically, reveal a multi-step thermal decomposition process. While the starting complex in this specific study was an adduct with ethanol (B145695) and an additional acetylacetone molecule, Dy(acac)₃·EtOH·0.5(Hacac), its thermolysis provides a clear model for the sequential loss of volatile components and the subsequent decomposition of the core metal chelate, which is analogous to the processes expected for the trihydrate form. osti.goviaea.org

The thermolysis of the synthesized dysprosium complex begins with the loss of the weakly bound acetylacetone and ethanol molecules, leading to the formation of the anhydrous tris(acetylacetonyl)dysprosium(III), Dy(acac)₃. osti.goviaea.org This initial stage is then followed by the decomposition of the acetylacetonate ligands themselves at higher temperatures. The process can be systematically broken down into distinct stages, each corresponding to a specific mass loss observed in the thermogram.

The table below summarizes the key stages in the thermal decomposition of the dysprosium acetylacetonate complex as characterized by thermogravimetric analysis. osti.goviaea.org

| Temperature Range (°C) | Mass Loss (%) (Calculated) | Mass Loss (%) (Found) | Decomposition Step |

| 70-140 | 8.8 | 9.0 | Dy(acac)₃·EtOH·0.5Hacac → Dy(acac)₃·EtOH + 0.5Hacac |

| 140-190 | 8.4 | 8.5 | Dy(acac)₃·EtOH → Dy(acac)₃ + EtOH |

| >190 | - | - | Decomposition of Dy(acac)₃ |

Note: The data presented is for a closely related dysprosium acetylacetonate adduct, Dy(acac)₃·EtOH·0.5(Hacac), as specific TGA data for the trihydrate was not available in the cited literature. This data provides a representative model for the thermal behavior.

For this compound, a similar initial mass loss corresponding to the three water molecules would be expected, followed by the decomposition of the anhydrous Dy(acac)₃ complex at higher temperatures. The precise temperature ranges for these events would be contingent on experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative). The final residue of the thermal decomposition is typically the most stable oxide of the metal, in this case, dysprosium(III) oxide (Dy₂O₃).

The application of TGA is thus indispensable for assessing the hydration state by quantifying the water content through the initial mass loss upon heating. Furthermore, it provides a detailed fingerprint of the compound's thermal stability and the sequence of reactions that constitute its decomposition, which is vital for applications in materials science, such as in chemical vapor deposition where the precursor's volatility and decomposition profile are critical parameters.

Investigation of Magnetic Properties and Single Molecule Magnetism

Static Magnetic Susceptibility Studies (DC Magnetometry)

Direct current (DC) magnetometry is a fundamental technique used to probe the static magnetic properties of a material. For Tris(acetylacetonyl)dysprosium trihydrate and its analogues, these studies provide the initial evidence of the magnetic nature of the isolated Dy(III) ion within the complex.

The magnetic behavior of dysprosium(III) complexes is dominated by the properties of the Dy(III) ion, which possesses a ⁶H₁₅/₂ ground state. In a related binuclear complex, [Dy(C₅H₇O₂)₃(C₅H₅NO)]₂·2CHCl₃, the room temperature χₘT value was determined to be 27.97 cm³ Kmol⁻¹, which is slightly lower than the theoretical value of 28.34 cm³ Kmol⁻¹ expected for two non-interacting Dy(III) ions. mdpi.com This deviation is typically attributed to the effects of the crystal-field splitting of the ground state manifold. mdpi.com The magnetization (M) as a function of the applied field at low temperatures shows a consistent increase with the field, eventually reaching saturation. mdpi.com For the aforementioned binuclear complex, the magnetization value at 9 T was 10.36 Nβ, which is below the theoretical saturation value of 20 Nβ for two isolated Dy(III) ions, a discrepancy also explained by crystal-field effects and magnetic anisotropy. mdpi.com

The temperature dependence of the magnetic susceptibility product, χₘT, provides critical insights into the magnetic interactions and anisotropy within the molecule. For dysprosium acetylacetonate (B107027) complexes, the χₘT value typically remains nearly constant at higher temperatures, consistent with the behavior of isolated paramagnetic centers. mdpi.com As the temperature is lowered, the χₘT product begins to decrease, a behavior characteristic of significant magnetic anisotropy and/or weak antiferromagnetic interactions between molecules. mdpi.com In the case of the binuclear complex [Dy(C₅H₇O₂)₃(C₅H₅NO)]₂·2CHCl₃, χₘT is stable down to about 50 K, then gradually decreases until 10 K, after which it drops sharply. mdpi.com This drop at low temperatures is a hallmark of the depopulation of the excited crystal-field levels (Stark sublevels) and the strong magnetic anisotropy of the Dy(III) ion.

Table 1: Temperature Dependence of Molar Magnetic Susceptibility (χₘT) for a Related Binuclear Dy(acac)₃ Complex

| Temperature (K) | χₘT (cm³ Kmol⁻¹) |

| 300 | 27.97 |

| 50 | ~27.9 |

| 2 | 14.63 |

| Data derived from studies on [Dy(C₅H₇O₂)₃(C₅H₅NO)]₂·2CHCl₃. mdpi.com |

Dynamic Magnetic Susceptibility Studies (AC Magnetometry)

Alternating current (AC) magnetometry is a powerful tool for probing the dynamics of magnetization reversal. These studies are essential for identifying and characterizing SMM behavior, which is defined by a slow relaxation of the magnetization after the removal of an external magnetic field.

Slow magnetic relaxation is the key signature of a single-molecule magnet. In AC susceptibility measurements, this phenomenon is evidenced by frequency-dependent out-of-phase (χ'') signals below a certain temperature, known as the blocking temperature (Tₑ). mdpi.com For mononuclear complexes containing the [Dy(acac)₃] core, slow magnetic relaxation is frequently observed. rsc.orgnih.gov For instance, mononuclear complexes of rare-earth metals with acetylacetone (B45752) (acac), where the metal is coordinated by three acac ligands and two water molecules, show magnetic relaxation at temperatures as high as 8 K. mdpi.com The binuclear complex [Dy(acac)₃]₂(H₂O)₂ also exhibits a frequency dependence of magnetic susceptibility below 6 K. mdpi.com The presence of these frequency-dependent signals indicates that the magnetization reversal is slow on the timescale of the oscillating AC field. rsc.org

The compound Tris(acetylacetonyl)dysprosium and its derivatives are often classified as SMMs or single-ion magnets (SIMs), where the magnetic behavior originates from a single metal ion. rsc.orgnih.gov The slow relaxation arises from an energy barrier (Uₑₑ) to the reversal of the magnetization direction, which is a consequence of the strong spin-orbit coupling and the crystal field environment of the Dy(III) ion. rsc.org

Analysis of the temperature and frequency dependence of the AC susceptibility allows for the determination of the effective energy barrier for magnetization reversal (Uₑₑ) and the characteristic relaxation time (τ₀). For example, the complex [Dy(acac)₃(dppn)]·C₂H₅OH, which features a square-antiprism coordination geometry around the Dy(III) ion, exhibits SIM behavior. rsc.orgnih.gov The relaxation process is often not governed by a single mechanism; at higher temperatures, a thermally activated (Orbach) process dominates, while at lower temperatures, other mechanisms like Raman and quantum tunneling processes become significant. mdpi.com The nonlinearity in Arrhenius plots (ln(τ) vs 1/T) is a clear indicator of multiple relaxation pathways being active. mdpi.com

Table 2: SMM Parameters for Related Dysprosium Acetylacetonate Complexes

| Complex | Uₑₑ (K) | τ₀ (s) | Notes |

| Mononuclear Dy(acac)₃(H₂O)₂ type | up to 66.1 | - | Exhibits magnetic relaxation at 8 K. mdpi.com |

| [Dy(acac)₃(dppn)]·C₂H₅OH | 25.6 | 1.1 x 10⁻⁶ | Shows single-ion magnet behavior. nih.gov |

| Note: Uₑₑ is the effective energy barrier and τ₀ is the pre-exponential factor. |

Quantum Tunneling of the Magnetization (QTM) is a phenomenon where the magnetization can reverse its direction by tunneling through the energy barrier rather than overcoming it thermally. amazonaws.com This process is particularly efficient at low temperatures and in zero DC magnetic field, and it provides a fast relaxation pathway that can prevent a molecule from retaining its magnetization. amazonaws.comresearchgate.net In many dysprosium-based SMMs, QTM is a dominant relaxation mechanism that limits the blocking temperature. mdpi.com

The presence of QTM is often inferred from a temperature-independent relaxation regime at low temperatures or from steps in the magnetic hysteresis loops at or near zero field. acs.orgnih.gov Several factors can influence the rate of QTM, including hyperfine interactions with nuclear spins and intermolecular dipolar magnetic fields. researchgate.netrsc.org A common strategy to suppress the efficiency of QTM and promote slower, thermally activated relaxation is the application of a small external DC magnetic field. nih.gov This field lifts the degeneracy of the ground state, thereby quenching the zero-field QTM pathway and often revealing slower relaxation processes. acs.orgnih.gov Furthermore, diluting the magnetic sample with a non-magnetic analogue, such as a Yttrium(III) complex, can reduce intermolecular interactions and help suppress QTM, leading to improved SMM properties. mdpi.comacs.org

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused solely on Tris(acetylacetonyl)dysprosium trihydrate are not extensively documented in the public domain, the methodology is widely applied to similar acetylacetonate (B107027) (acac) and dysprosium complexes. For instance, DFT calculations have been effectively used to probe the crystal structure and spectroscopic properties of complexes like Al(acac)₃ and Mn(acac)₃. nih.govacs.org These studies demonstrate the capability of DFT to correlate calculated parameters with experimental data from X-ray crystallography and solid-state NMR. nih.gov

In the context of dysprosium complexes, DFT is employed to understand the bonding between the Dy(III) ion and the surrounding ligands. mdpi.com The calculations can provide insights into the molecular orbital energies, the nature of the frontier orbitals (HOMO and LUMO), and the charge distribution within the molecule. For Dy(acac)₃(H₂O)₃, a DFT study would reveal how the acetylacetonate and water ligands contribute to the electronic environment around the dysprosium ion. This understanding is crucial as the ligand field directly influences the splitting of the 4f orbitals of the dysprosium ion, which in turn governs its magnetic properties. DFT calculations can also be used to analyze electrostatic potentials on the molecular surface, which has been shown to be a critical factor in determining the magnetic anisotropy and dynamic behaviors of dysprosium β-diketonate single-molecule magnets. acs.org

Challenges in DFT calculations of lanthanide complexes arise from the partially filled 4f orbitals, which require careful treatment of electron correlation. The choice of functional and basis set is critical to obtaining accurate results. Errors in DFT calculations can be decomposed into a functional error and a density-driven error, with the latter becoming significant in systems with small orbital gaps. arxiv.org

Ab Initio Calculations for Magnetic Anisotropy and Electronic States (e.g., CASSCF-SO)

To accurately describe the magnetic properties of dysprosium complexes, more sophisticated ab initio methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, often coupled with spin-orbit (SO) coupling calculations (CASSCF-SO), is the state-of-the-art approach for studying the electronic states and magnetic anisotropy of lanthanide compounds. nih.govresearchgate.net The Dy(III) ion has a ⁴f⁹ electron configuration, leading to a ⁶H₁₅/₂ ground state multiplet. The crystal field environment created by the ligands lifts the degeneracy of the Mⱼ sublevels, resulting in significant magnetic anisotropy.

CASSCF calculations on various dysprosium complexes have successfully rationalized their single-molecule magnet (SMM) behavior. acs.orgnih.gov These calculations can determine the electronic structure of the ground and excited Kramers doublets, the orientation of the principal magnetic anisotropy axis, and the g-tensors. For Dy(acac)₃(H₂O)₃, a CASSCF-SO calculation would elucidate the nature of the ground state, which is expected to be a well-isolated Kramers doublet with a large magnetic anisotropy, a prerequisite for SMM behavior. The calculations would also predict the orientation of the easy axis of magnetization relative to the molecular structure. This information is vital for understanding how the coordination geometry dictates the magnetic properties. For example, studies on other dysprosium β-diketonate complexes have shown that the local geometry, such as a dodecahedron or a square antiprism, has a dramatic impact on the magnetic properties. acs.org

Molecular Modeling of Lanthanide Coordination Compounds (e.g., Sparkle/PM3 Methods)

Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations for predicting the geometry of large lanthanide complexes. The Sparkle/PM3 model is a semi-empirical quantum chemical model specifically developed and parameterized for lanthanide complexes. researchgate.netsparkle.pro.brsparkle.pro.brcapes.gov.br This model has been extended to dysprosium(III), enabling the efficient and accurate calculation of the geometries of its complexes. researchgate.netsparkle.pro.brcapes.gov.br

The Sparkle model replaces the lanthanide ion with a sparkle, which is a point charge of +3e superimposed with a repulsive potential to account for the ion's size. The ligands are treated with the PM3 Hamiltonian. The parameterization is performed against a set of high-quality crystal structures to ensure accuracy. For Dy(III) complexes, the Sparkle/PM3 model has demonstrated a low unsigned mean error for the interatomic distances between the dysprosium ion and the coordinating atoms of the ligands. researchgate.net This level of accuracy is comparable to that of more demanding ab initio effective core potential calculations. researchgate.net

For this compound, the Sparkle/PM3 method can be used to predict its ground-state geometry, providing insights into the coordination polyhedron around the Dy(III) ion. This is particularly useful for systems where high-quality single crystals for X-ray diffraction are difficult to obtain. The predicted geometry can then be used as a starting point for more advanced ab initio calculations of electronic and magnetic properties. acs.org

| Computational Method | Application to Dy(acac)₃(H₂O)₃ | Key Insights |

| Density Functional Theory (DFT) | Electronic structure, bonding analysis, electrostatic potential. | Nature of Dy-ligand bonds, influence of ligands on electronic environment. |

| CASSCF-SO | Magnetic anisotropy, electronic states of Kramers doublets. | Orientation of magnetic axis, g-tensors, prediction of SMM behavior. |

| Sparkle/PM3 | Geometry optimization of the molecular structure. | Prediction of coordination geometry and bond lengths. |

Simulation of Magnetic Relaxation Dynamics and Energy Barriers

This compound, like many dysprosium complexes, has the potential to exhibit slow magnetic relaxation, a characteristic feature of single-molecule magnets (SMMs). Computational simulations are crucial for understanding the dynamics of this relaxation and for determining the energy barrier to magnetization reversal (Ueff).

The relaxation of magnetization in dysprosium SMMs can occur through several mechanisms, including Orbach, Raman, and quantum tunneling of magnetization (QTM). Ab initio calculations, such as CASSCF-SO, provide the necessary parameters to model these processes. The calculated energy levels of the Kramers doublets allow for the determination of the Orbach barrier, which corresponds to the energy difference between the ground and first excited state.

Prediction and Rationalization of Structure-Property Relationships

For dysprosium acetylacetonate complexes, the key structural parameters that are computationally investigated include the coordination number, the symmetry of the coordination polyhedron, and the specific nature of the ligands. For example, in a series of dysprosium(III) metallocenium SMMs, a direct correlation was found between the Dy-C bond distances, the Cp-Dy-Cp angle, and the magnetic relaxation barrier. rsc.org

In the case of this compound, computational studies would aim to understand how the coordination of the three acetylacetonate ligands and the three water molecules dictates the crystal field around the Dy(III) ion. The symmetry of the resulting coordination environment is a critical determinant of the magnetic anisotropy. Lower symmetry environments can sometimes lead to stronger SMM properties by minimizing the transverse components of the magnetic anisotropy, which promote quantum tunneling of magnetization. nih.gov Theoretical calculations can thus guide the synthesis of new dysprosium complexes with enhanced SMM properties by predicting which structural modifications would lead to a more favorable ligand field for high magnetic anisotropy.

Applications in Advanced Materials Science and Catalysis

Development of Luminescent Materials and Devices

The compound serves as a precursor or active component in various luminescent materials due to the characteristic 4f electronic transitions of the central Dy(III) ion. The acetylacetonate (B107027) ligands play a crucial role by acting as an "antenna," efficiently absorbing ultraviolet energy and transferring it to the dysprosium ion, which then emits light at its characteristic wavelengths.

Tris(acetylacetonyl)dysprosium trihydrate is a candidate material for use in lighting technologies, particularly in the development of White Light Emitting Diodes (WLEDs). The potential of this compound stems from the intrinsic photoluminescent properties of the dysprosium(III) ion. The Dy(III) ion exhibits a unique emission spectrum with two prominent bands: a blue emission and a yellow emission.

The primary electronic transitions responsible for this dual-color emission are:

Blue Emission: Corresponding to the 4F9/2 → 6H15/2 transition, typically observed around 477-480 nm.

Yellow Emission: Corresponding to the hypersensitive 4F9/2 → 6H13/2 transition, with a stronger luminescence peak around 575 nm.

By carefully tuning the host matrix and the concentration of the dysprosium complex, the relative intensities of the blue and yellow emissions can be balanced. This combination of blue and yellow light can be perceived by the human eye as white light, making Dy(III)-doped materials promising single-phase phosphors for WLEDs. Research on various Dy(III)-doped phosphors has demonstrated the feasibility of generating strong greenish-yellow or near-white light, positioning dysprosium complexes as a subject of interest for solid-state lighting applications. nih.govrsc.org

Table 1: Characteristic Luminescent Transitions of the Dy(III) Ion

| Transition | Emission Color | Wavelength Range (nm) |

|---|---|---|

| 4F9/2 → 6H15/2 | Blue | ~477 - 480 |

| 4F9/2 → 6H13/2 | Yellow | ~575 |

Lanthanide tris-acetylacetonate complexes are recognized for their excellent luminescent properties, including long-lived emissions and efficient energy transfer from the ligand to the metal ion. researchgate.net These features make them highly suitable for use as luminescent probes, particularly for temperature sensing. Studies on analogous tris-acetylacetonate lanthanide complexes have demonstrated their effectiveness as self-referenced molecular thermometers. researchgate.net The luminescence intensity or the decay lifetime of these materials can show a strong and predictable dependence on temperature. For instance, a europium-based analogue, Eu(acac)3(H2O)2, has been shown to exhibit remarkable thermometric performance, with high relative sensitivity and low temperature uncertainty, making it one of the most effective lanthanide-based luminescent thermometers reported. researchgate.net This highlights the potential of the broader class of lanthanide acetylacetonate complexes, including the dysprosium variant, for advanced and precise remote temperature sensing in fields ranging from microelectronics to biomedicine. researchgate.net

Luminescent Solar Concentrators (LSCs) are devices that use luminophores embedded in a transparent waveguide to harvest solar energy. semanticscholar.org These luminophores absorb sunlight over a broad range and re-emit it at longer wavelengths. The emitted light is then guided by total internal reflection to photovoltaic cells at the edges of the waveguide. Lanthanide ions are investigated for this purpose due to their unique optical properties, which allow for spectral conversion. researchgate.net They can be used in processes like down-shifting, where a high-energy photon is converted into two lower-energy photons, better matching the optimal absorption range of solar cells. While the general principle of using lanthanide complexes in LSCs is well-established, specific studies detailing the integration and performance of this compound in LSC devices are not widely documented. However, the foundational photophysical characteristics of lanthanide complexes position them as a class of materials with theoretical potential for solar energy conversion applications.

The use of this compound in optical and electronic devices often requires its deposition as a thin film. The compound's solubility in organic solvents and its volatility make it suitable for various fabrication techniques. Methodologies for creating thin films include:

Chemical Vapor Deposition (CVD): Acetylacetonate complexes are commonly used as precursors in CVD processes for fabricating nanostructures and thin films.

Atomic Layer Deposition (ALD): While not documented for Dy(acac)3 specifically, the closely related precursor Dy(thd)3 (where thd is a similar β-diketonate ligand) has been successfully used to grow dysprosium oxide thin films via ALD. This demonstrates the suitability of this class of compounds for high-precision, conformal film growth.

Spin Coating & Dip Coating: For applications where the complex is doped into a polymer matrix, solutions can be deposited via spin or dip coating to create uniform films.

The optical quality of the resulting films is critical for their function. Key parameters include thickness, refractive index, extinction coefficient, and surface uniformity. Techniques such as spectroscopic ellipsometry and surface plasmon resonance spectroscopy are employed to characterize these properties and ensure the films meet the requirements for device applications.

Catalytic Applications in Organic Transformations

Beyond its optical properties, the dysprosium(III) ion in this compound can function as a catalyst in a variety of organic reactions. The catalytic activity is attributed to the Lewis acidic nature of the Dy(III) center.

A Lewis acid is a chemical species that can accept a pair of electrons. In Lewis acid catalysis, the catalyst activates a substrate by forming an adduct with a lone-pair-bearing atom (such as oxygen or nitrogen) on the substrate molecule. The central Dy(III) ion in this compound acts as an effective Lewis acid.

The mechanism proceeds as follows:

Coordination: The Dy(III) ion coordinates to a Lewis basic site on a reactant molecule (e.g., the carbonyl oxygen of an aldehyde or ketone).

Activation: This coordination withdraws electron density from the reactant, making it more electrophilic and thus more susceptible to nucleophilic attack.

Reaction: The activated substrate undergoes the desired transformation, such as a carbon-carbon bond formation.

Catalyst Regeneration: The product is released, freeing the Dy(III) center to participate in another catalytic cycle.

This mechanism is central to its effectiveness in promoting reactions like the Friedel-Crafts alkylation of indoles with aldehydes and addition reactions. semanticscholar.org Dysprosium-based catalysts are noted for being effective even in the presence of other Lewis-basic functional groups like amines, showcasing their utility in complex organic syntheses. semanticscholar.org

Table 2: Examples of Reactions Catalyzed by Dysprosium(III) Compounds

| Reaction Type | Substrates | Catalyst Type | Finding |

|---|---|---|---|

| Friedel-Crafts Alkylation | Indole, Aldehydes | Dy(III) Complex | High yields (59-98%) of alkylated indole products. semanticscholar.org |

Specific Reaction Scope and Efficiency Studies (e.g., addition reactions)

This compound has been investigated for its catalytic activity, particularly in organic synthesis. While extensive efficiency studies with detailed quantitative data for a broad range of reactions are not widely documented in the available literature, its potential as a Lewis acid catalyst has been noted. One specific example of its application is in facilitating addition reactions.

Research has indicated its effectiveness in catalyzing the addition of norbornene and carbon tetrachloride. The dysprosium center in the complex is believed to act as a Lewis acid, activating the reactants and promoting the formation of the addition product. However, detailed kinetic studies and comprehensive data on yields, turnover numbers (TON), and turnover frequencies (TOF) for this and other addition reactions remain areas for further investigation. The catalytic activity is generally attributed to the ability of the dysprosium ion to coordinate with substrates, thereby influencing their reactivity. The bulky acetylacetonate ligands can also play a role in the stereoselectivity of the catalyzed reactions, a common feature of lanthanide-based catalysts.

Precursor in Materials Synthesis for Deposition Techniques

The volatility and thermal stability of metal acetylacetonate complexes make them suitable precursors for various deposition techniques, including chemical vapor deposition (CVD). This compound is considered a potential precursor for the synthesis of dysprosium-containing materials.

While the direct use of this compound as a catalyst or precursor in the CVD synthesis of carbon nanostructures is not extensively detailed in dedicated studies, the broader class of metal acetylacetonates (B15086760) is known to be employed in such processes. In these methods, the metal complex is vaporized and introduced into a reaction chamber where it decomposes at high temperatures. The metal particles can act as catalysts for the growth of carbon nanotubes (CNTs) or other carbon-based nanostructures from a carbon source gas.

A related application involves the encapsulation of a similar compound, Dy(acac)₃(H₂O)₂, within multi-walled carbon nanotubes (MWCNTs). In this case, the dysprosium complex was introduced into the hollow channels of existing MWCNTs, demonstrating the potential for creating hybrid materials that combine the properties of both the carbon nanostructure and the lanthanide complex. This suggests the compatibility of dysprosium acetylacetonate complexes with carbon nanomaterials, a key consideration for their use in CVD processes.

This compound can serve as a precursor in metal-organic chemical vapor deposition (MOCVD) to produce dysprosium-containing thin films and coatings. The electronic properties of these coatings are of significant interest due to the unique 4f electron configuration of dysprosium. Dysprosium oxide and dysprosium-doped materials, for instance, are known to possess high dielectric constants and are explored for applications in microelectronics, such as in capacitors and as gate dielectrics in transistors.

The deposition process involves the thermal decomposition of the precursor on a substrate, leading to the formation of a dysprosium-containing film. The specific electronic properties of the resulting coating, such as its conductivity, bandgap, and dielectric constant, are influenced by the deposition parameters (temperature, pressure, and atmosphere) and the composition of the film. While the principle of using this compound as a precursor is established, detailed studies correlating the specific use of this compound to the electronic properties of the resulting coatings are an area of ongoing research.

Exploration in Molecular Electronics and Quantum Computing (if applicable to SMMs)

The most significant exploration of dysprosium-containing molecular compounds in the context of advanced materials is in the field of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. This behavior arises from a combination of a high-spin ground state and a large magnetic anisotropy, and it opens up possibilities for their use in high-density information storage, molecular spintronics, and quantum computing.

Dysprosium(III) ions are particularly well-suited for the design of SMMs due to their large magnetic moment and significant magnetic anisotropy arising from their 4f electron shell. While this compound itself is a simple coordination complex, more elaborate dysprosium complexes based on acetylacetonate and other ligands have been synthesized and studied for their SMM properties. These studies reveal that the coordination environment of the Dy(III) ion is crucial in determining the magnetic anisotropy and, consequently, the SMM behavior.

Research on related dysprosium acetylacetonate complexes has shown that they can exhibit slow magnetic relaxation, a key characteristic of SMMs. For instance, mononuclear dysprosium complexes with modified acetylacetonate ligands have been shown to function as single-ion magnets (SIMs), a subclass of SMMs where the magnetic behavior originates from a single metal ion.

The potential application of these dysprosium-based SMMs in quantum computing lies in their ability to function as quantum bits or "qubits." The distinct spin states of the molecule could, in principle, be used to encode quantum information. The long spin relaxation times observed in some dysprosium SMMs at low temperatures are a promising feature for the development of stable qubits.

Below is a table summarizing the single-molecule magnet properties of two representative dysprosium acetylacetonate-based complexes, illustrating the typical parameters investigated in such studies.

| Compound | Effective Energy Barrier (U_eff) (K) | Relaxation Time (τ₀) (s) | Key Findings |

| [Dy(acac)₃(H₂O)₂] | ~20-30 | ~10⁻⁶ - 10⁻⁷ | Exhibits slow magnetic relaxation at low temperatures, characteristic of single-ion magnet behavior. The relatively low energy barrier highlights the influence of the coordination environment on the magnetic anisotropy. |

| [Dy(acac)₃(dppn)]·C₂H₅OH | Not explicitly stated in the abstract | Not explicitly stated in the abstract | The dysprosium(III) center is in a square-antiprism coordination environment, and the complex displays single-ion magnet behavior. This demonstrates that modification of the ancillary ligands can tune the magnetic properties. |

Future Research Directions and Emerging Challenges

Design and Synthesis of Novel Derivatives with Enhanced Performance

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of tris(acetylacetonyl)dysprosium. The goal is to move beyond the parent compound to create molecules with tailored properties. This involves the strategic modification of the ligand environment surrounding the dysprosium(III) ion.

One approach involves the use of fluorinated β-diketonate ligands, such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, which can enhance the luminescent and thermal properties of the resulting complexes. rsc.orgbohrium.com The introduction of ancillary ligands, both monodentate and bidentate, provides another layer of control over the coordination environment, influencing the complex's stability and photophysical behavior. rsc.org Researchers are exploring the synthesis of octa-coordinated dysprosium(III) complexes to create specific coordination geometries that can optimize performance. rsc.orgbohrium.com The design of rigid ligands, such as those based on adamantanol, has been shown to be a promising strategy for creating complexes that maintain their magnetic properties even in solution. researchgate.net

Future work will likely focus on creating libraries of these derivatives to establish clear structure-property relationships. This will enable a more predictive approach to designing complexes with specific, enhanced characteristics for targeted applications.

Strategies for Optimizing Magnetic and Luminescent Properties

A significant challenge and area of intense research is the concurrent optimization of both the magnetic and luminescent properties of dysprosium complexes. These properties are often interdependent and influenced by the local coordination symmetry of the Dy(III) ion.

Magnetic Properties: For applications in high-performance single-molecule magnets (SMMs), the key is to maximize the energy barrier to magnetization reversal (Ueff). researchgate.net Strategies to achieve this include:

Tuning Ligand Fields: Introducing a strong ligand field in the axial direction can overcome limitations typically associated with certain coordination symmetries, like octahedral. rsc.org

Modifying Equatorial Ligands: Even subtle changes, such as replacing chloride with iodide anions in the equatorial plane, can lead to distinct magnetic behaviors. rsc.org

Controlling Local Symmetry: Perturbations in the local symmetry around the dysprosium ion, for instance, through ligand deprotonation, can significantly alter the magnetic relaxation pathways. nih.gov

Utilizing Rigid Ligands: The use of bulky, rigid ligands can reduce vibrational modes that interfere with magnetic relaxation, leading to enhanced SMM behavior. researchgate.net

Luminescent Properties: The optimization of luminescence in dysprosium complexes, which often manifests as near-white light emission, relies on the "antenna effect." bohrium.comrsc.org In this process, organic ligands absorb UV radiation and efficiently transfer that energy to the Dy(III) ion, which then emits light through its characteristic f-f transitions. bohrium.comrsc.org Key strategies include:

Ligand Selection: The choice of ligand is critical, as its triplet state energy level must be appropriately positioned relative to the emissive state of the dysprosium ion to ensure efficient energy transfer. rsc.org

Ancillary Ligands: The introduction of different ancillary ligands can modify the coordination environment and allow for the tuning of the emitted light's color coordinates. rsc.org

Heterobimetallic Systems: Incorporating a bridging ligand, such as cyanide, between a dysprosium(III) ion and a transition metal ion can facilitate metal-to-metal energy transfer, potentially enhancing luminescence. mdpi.com

A major challenge is that the ideal coordination environment for SMM behavior may not be optimal for luminescence, and vice versa. Future research will need to explore synthetic strategies that can achieve a balance or synergistic enhancement of both properties within a single molecule.

Integration into Multifunctional Materials Systems

The integration of tris(acetylacetonyl)dysprosium and its derivatives into larger, multifunctional materials systems is a critical step toward practical applications. This involves moving from single molecules to organized assemblies, thin films, and composite materials.

One promising direction is the creation of heterobimetallic systems, such as the cyano-bridged dysprosium(III)-iron(III) one-dimensional chains. mdpi.com These materials can exhibit properties derived from both metal centers, potentially leading to novel magneto-optical functionalities. Another approach is the design of solid solutions, for instance, by co-crystallizing dysprosium lactate (B86563) with yttrium lactate to create materials with prescribed luminescent and magnetic properties. researchgate.net

The electrodeposition of lanthanide thin films is another area of interest, offering a method to create well-adhered, uniform layers for various technological uses. ornl.gov The challenge lies in controlling the morphology and properties of the deposited material. Future research will focus on developing methods to incorporate dysprosium complexes into polymers, glasses, and nanoparticles to create robust, processable materials for devices like optical sensors, light-emitting diodes, and spin-based electronics.

Advanced In-Situ Characterization Techniques

To understand and control the properties of dysprosium complexes, particularly during their formation or function, advanced in-situ characterization techniques are indispensable. These methods allow researchers to observe the material in its operational environment, providing insights that are not available from ex-situ measurements.

For instance, in-situ characterization of electrodeposition processes can provide real-time information on the growth and morphology of lanthanide thin films. ornl.gov Spectroscopic techniques are also vital. The combination of NMR, EPR, ATR-IR, and electronic absorption and emission spectroscopies can provide a comprehensive picture of the electronic structure and coordination environment of newly synthesized complexes. acs.org Luminescence lifetime measurements are particularly important for characterizing the water coordination number in europium(III) complexes, a technique that can be adapted for other lanthanides to understand their solution behavior. nih.gov